molecular formula C22H24FN3O3 B5646079 6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole

6-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole

Cat. No. B5646079
M. Wt: 397.4 g/mol
InChI Key: HJVXFKCVEAWNNT-UHFFFAOYSA-N
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Description

This chemical compound belongs to a class of molecules that include benzoxazoles and diazepines, known for their diverse pharmacological activities and potential applications in material science. The structural elements suggest a molecule designed for specific interactions at the molecular level, possibly targeting biological receptors or chemical pathways.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step organic reactions, starting from basic building blocks like fluoro-phenyl derivatives, diazepanones, and methoxyethyl fragments. Techniques may include radical cyclization, condensation reactions, and the use of catalysts to form the benzoxazole core and attach the diazepan-1-yl carbonyl group (Xu Liang, 2009).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex ring systems, including benzoxazole and diazepine rings, which are connected by carbonyl and ether linkages. Crystal structure analysis can reveal details about molecular conformation, bond lengths, angles, and interactions, contributing to the understanding of its chemical behavior and reactivity (Song Yang et al., 2005).

properties

IUPAC Name

[4-(4-fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-28-14-9-21-24-19-8-3-16(15-20(19)29-21)22(27)26-11-2-10-25(12-13-26)18-6-4-17(23)5-7-18/h3-8,15H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVXFKCVEAWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)-1,4-diazepan-1-yl]-[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]methanone

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